(+)-Menthone
Overview
Description
(+)-Menthone is a naturally occurring organic compound classified as a monoterpene. It is a cyclic ketone with a characteristic minty aroma, commonly found in essential oils of plants such as peppermint and pennyroyal. The compound is widely used in the flavor and fragrance industry due to its pleasant scent and cooling sensation.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-Menthone can be synthesized through several methods, including the oxidation of menthol or the hydrogenation of pulegone. One common synthetic route involves the catalytic hydrogenation of pulegone in the presence of a palladium catalyst under mild conditions. This reaction selectively reduces the double bond in pulegone, yielding this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from peppermint or other mint plants, followed by fractional distillation to isolate the compound. The process may also include chemical synthesis from menthol or pulegone, depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: (+)-Menthone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to menthone oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to menthol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: Menthone oxide
Reduction: Menthol
Substitution: Various substituted menthone derivatives, depending on the nucleophile used.
Scientific Research Applications
(+)-Menthone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of flavors, fragrances, and cosmetics.
Mechanism of Action
The mechanism of action of (+)-Menthone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating ion channels and receptors, leading to changes in cellular signaling and function. For example, this compound has been shown to activate transient receptor potential (TRP) channels, which are involved in sensory perception and pain modulation.
Comparison with Similar Compounds
Menthol: A related compound with a hydroxyl group instead of a carbonyl group.
Pulegone: A precursor to (+)-Menthone with a double bond in the ring structure.
Carvone: A monoterpene with a similar cyclic structure but different functional groups.
Properties
IUPAC Name |
(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341700 | |
Record name | (+)-Menthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (+)-Menthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.888-0.895 | |
Record name | Menthone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.27 [mmHg] | |
Record name | Menthone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5944 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless, oily, mobile liq | |
CAS No. |
3391-87-5, 89-80-5 | |
Record name | D-Menthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3391-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Menthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Menthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-menthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-menthone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MENTHONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15F1B5K9A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MENTHONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | (+)-Menthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-menthone?
A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) [], Nuclear Magnetic Resonance (NMR) spectroscopy including DEPT, 1D NOE, 1H-1H COSY, and HSQC [], and infrared (IR) spectroscopy []. These techniques help identify the compound and elucidate its structure.
Q3: Have there been any computational studies on this compound or its derivatives?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to analyze the enantioselectivity of alkylzinc catalysts derived from this compound in dialkylzinc addition reactions []. These calculations help understand the impact of structural modifications on catalytic performance.
Q4: How is this compound typically analyzed and quantified?
A8: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a commonly employed technique for separating, identifying, and quantifying this compound in various matrices, including essential oils and plant extracts [, , , , , , ]. This method allows for accurate determination of its presence and concentration.
Q5: Are there alternatives to this compound in its various applications?
A10: Alternatives to this compound largely depend on the specific application. For instance, in the context of essential oils and their associated biological activities, other terpenes like pulegone, menthol, 1,8-cineole, and others often co-occur and might offer similar or complementary effects [, , , , , ]. Synthetic analogs of monoterpenes, including those structurally related to menthone, are also areas of ongoing research and might present alternative options [].
Q6: What resources are available for this compound research?
A6: Research on this compound and related compounds benefits from established infrastructure and resources in organic chemistry, natural product chemistry, and analytical chemistry. Techniques like GC-MS, NMR, and computational methods like DFT are widely accessible. Additionally, natural product libraries and databases offer valuable information on the occurrence, isolation, and potential bioactivities of this monoterpene.
Q7: What is the historical context of this compound research?
A7: this compound, being a constituent of essential oils used for centuries, has a long history intertwined with the study and application of these oils. Early research likely focused on its isolation, characterization, and potential medicinal uses. As analytical techniques advanced, so did our understanding of its occurrence, biosynthesis, and biological activities.
Q8: What are the cross-disciplinary applications of this compound research?
A13: Research on this compound spans disciplines like organic chemistry, natural product chemistry, chemical ecology, and pharmacology. Understanding its biosynthesis in plants [] involves plant biochemistry and genetics. Exploring its biological activities, such as its repellent effects on insects [], requires expertise in entomology. Developing new synthetic methodologies [, ] for this compound and its derivatives falls under the domain of synthetic organic chemistry.
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